1-Bromo-1-cyclooctene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
CAS No. |
4103-11-1 |
|---|---|
Molecular Formula |
C8H13B |
Molecular Weight |
189.09 g/mol |
IUPAC Name |
(1E)-1-bromocyclooctene |
InChI |
InChI=1S/C8H13Br/c9-8-6-4-2-1-3-5-7-8/h6H,1-5,7H2/b8-6+ |
InChI Key |
GORSJTUPMQQONE-SOFGYWHQSA-N |
SMILES |
C1CCCC(=CCC1)Br |
Isomeric SMILES |
C1CCC/C(=C\CC1)/Br |
Canonical SMILES |
C1CCCC(=CCC1)Br |
Origin of Product |
United States |
Significance in Modern Synthetic Strategies
The utility of 1-Bromo-1-cyclooctene in contemporary synthesis is multifaceted, primarily revolving around its function as a versatile coupling partner and a precursor to strained ring systems.
A key application of this compound is in transition-metal-catalyzed cross-coupling reactions. These powerful bond-forming methodologies allow for the introduction of a wide variety of substituents onto the cyclooctene (B146475) core. For instance, palladium-catalyzed Suzuki and Sonogashira reactions using this compound enable the formation of carbon-carbon bonds with organoboranes and terminal alkynes, respectively. This facilitates the synthesis of complex, functionalized eight-membered rings. Research has demonstrated the successful use of nickel catalysts for coupling this compound with organomagnesium reagents, providing access to a range of 1-substituted cis-cyclooctenes, which were previously difficult to obtain.
Furthermore, this compound is a critical precursor for the synthesis of cyclooctyne (B158145), a highly strained cyclic alkyne. Through dehydrobromination, typically achieved with a strong base, this compound is efficiently converted to cyclooctyne. This strained alkyne is a cornerstone of bioorthogonal chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.gov These reactions are exceptionally fast and proceed under physiological conditions without the need for a toxic copper catalyst, making them invaluable for applications such as cellular imaging, protein labeling, and drug delivery. nih.gov
The following data table, derived from published research, illustrates the utility of this compound in nickel-catalyzed cross-coupling reactions to form various substituted cyclooctenes.
| Organomagnesium Reagent (Grignard) | Solvent | Temp. (°C) | Product | Yield (%) |
| Benzylmagnesium chloride | THF | -10 to 0 | (E)-1-Benzylcyclooctene | 90 |
| Phenylmagnesium bromide | THF | 0 | (E)-1-Phenylcyclooctene | 85 |
| Allylmagnesium bromide | THF | -40 to -20 | (E)-1-Allylcyclooctene | 81 |
| Isopropylmagnesium chloride | THF | 0 to rt | (E)-1-Isopropylcyclooctene | 71 |
Table 1: Examples of Nickel-Catalyzed Cross-Coupling Reactions with this compound.
Overview of Academic Research Trajectories
Direct Bromination Approaches
Direct bromination methods involve the reaction of cyclooctene (B146475) with an electrophilic bromine source. While this approach does not typically yield this compound as the primary product, it is fundamental for producing key halogenated precursors.
The reaction of cyclooctene with molecular bromine (Br₂) in an inert solvent, such as carbon tetrachloride (CCl₄) or dichloromethane, is a classic example of electrophilic addition. masterorganicchemistry.comlibretexts.org This reaction proceeds readily at room temperature. researchgate.net The primary products of this reaction are vicinal dibromides, specifically 1,2-dibromocyclooctane (B11955411) isomers. libretexts.org The reddish-brown color of the bromine solution disappears as it is consumed, which serves as a qualitative test for the presence of a double bond. ncert.nic.in
The mechanism involves the electrophilic attack of the alkene's pi bond on the bromine molecule. This leads to the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the original double bond. libretexts.orglibretexts.org The subsequent nucleophilic attack by the bromide ion (Br⁻) opens this three-membered ring to yield the dibrominated product. masterorganicchemistry.com While this method is highly efficient for producing 1,2-dibromocyclooctane, it does not directly form this compound. The dibrominated product, however, is a crucial precursor for subsequent elimination reactions to generate the target vinyl bromide. libretexts.orglibretexts.org
Alternative brominating agents, such as N-bromosuccinimide (NBS), are also used. In the absence of radical initiators like light or peroxides, NBS can also act as a source of electrophilic bromine, often in the presence of a proton source, leading to similar vicinal dibromide products. rsc.org However, under specific conditions, such as the presence of UV light, NBS can favor allylic bromination via a radical mechanism, leading to the formation of 3-bromocyclooctene, a constitutional isomer of the target compound. libretexts.orgstackexchange.com
The electrophilic addition of bromine to alkenes is a stereospecific reaction. The formation of the cyclic bromonium ion intermediate dictates that the subsequent nucleophilic attack by the bromide ion must occur from the face opposite to the bromine bridge. masterorganicchemistry.comlibretexts.org This results in an exclusively anti-addition of the two bromine atoms across the double bond. masterorganicchemistry.com
The stereochemistry of the starting cyclooctene isomer directly influences the stereochemistry of the resulting 1,2-dibromocyclooctane product:
cis-Cyclooctene: The anti-addition of bromine to the cis-isomer results in the formation of a racemic mixture of (1R,2R)-1,2-dibromocyclooctane and (1S,2S)-1,2-dibromocyclooctane.
trans-Cyclooctene (B1233481): The anti-addition of bromine to the trans-isomer, which is itself chiral, leads to the formation of the achiral meso-compound, (1R,2S)-1,2-dibromocyclooctane. uou.ac.in
This high degree of stereochemical control is a hallmark of the bromonium ion mechanism and is crucial for synthesizing stereochemically defined precursors for further transformations into specific isomers of this compound. masterorganicchemistry.comuou.ac.in
Electrophilic Bromination of Cyclooctene
Indirect Synthesis Pathways and Precursor Transformations
Indirect methods are the primary routes for synthesizing this compound. These pathways typically begin with a saturated or differently functionalized cyclooctane (B165968) ring, which is then converted to the target vinyl bromide through elimination or other stereocontrolled reactions.
The most common indirect synthesis of this compound involves the dehydrobromination of a vicinal dihalide, namely 1,2-dibromocyclooctane, which is readily prepared via the direct electrophilic bromination of cyclooctene as described previously. libretexts.orglibretexts.org This transformation is an elimination reaction, typically following the E2 (bimolecular elimination) mechanism, where a base removes a proton and the leaving group (a bromide ion) departs simultaneously. libretexts.orglibretexts.org
To favor elimination over competing substitution reactions, strong, sterically hindered, non-nucleophilic bases are often employed. docbrown.info The reaction is typically heated to promote elimination. libretexts.org The regioselectivity of this reaction directly yields the vinyl bromide.
| Precursor | Base | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 1,2-Dibromoalkane | Potassium Hydroxide (KOH) | Ethanol | Heating | Bromoalkene | libretexts.org |
| 1,2-Dibromoalkane | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Various | Mild | 2-Bromo-1-alkene | thieme-connect.de |
| Bromo-trans-cyclooctene | Sodium Methoxide | Not Specified | Not Specified | Cyclooctyne (B158145) Derivative | nih.gov |
| anti-2,3-Dibromoalkanoic Acid | Triethylamine (B128534) (Et₃N) | DMF | Microwave | (Z)-1-Bromo-1-alkene | organic-chemistry.orgorganic-chemistry.org |
A notable method involves the microwave-assisted debrominative decarboxylation of anti-2,3-dibromoalkanoic acids using triethylamine in DMF, which efficiently yields (Z)-1-bromo-1-alkenes. organic-chemistry.orgorganic-chemistry.org While this specific substrate is acyclic, the principle demonstrates a modern approach to forming bromoalkenes via elimination.
Advanced synthetic methodologies allow for the highly stereoselective synthesis of bromo-substituted alkenes, including analogs of this compound. These methods often build the bromoalkene functionality with precise control over the (E) or (Z) geometry.
One powerful strategy involves the hydroboration of a terminal alkyne followed by bromination. For instance, hydroboration of an alkyne with a dialkylborane produces an alkenylborane. Subsequent treatment with bromine and a base, such as sodium hydroxide, results in the replacement of the boronic acid group with bromine, proceeding with an inversion of configuration to yield the (Z)-1-bromoalkene with high stereoselectivity. scielo.org.bo Applying this to cyclooctyne would be a viable route to (Z)-1-bromo-1-cyclooctene.
Another approach is the palladium-catalyzed stereoselective hydrogenolysis of 1,1-dibromo-1-alkenes. Using tributyltin hydride (Bu₃SnH) and a palladium catalyst like Pd(PPh₃)₄, one of the bromine atoms can be selectively removed to afford the geometrically pure (Z)-1-bromo-1-alkene in good yield. acs.org
| Method | Precursor | Key Reagents | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Hydroboration-Bromination | Terminal Alkyne | 1. Dialkylborane 2. Br₂, NaOH | (Z)-1-Bromoalkene (Inversion) | scielo.org.bo |
| Palladium-Catalyzed Hydrogenolysis | 1,1-Dibromo-1-alkene | Bu₃SnH, Pd(PPh₃)₄ | (Z)-1-Bromoalkene | acs.org |
| Microwave-Induced Elimination | anti-2,3-Dibromoalkanoic Acid | Et₃N, DMF, Microwave | (Z)-1-Bromo-1-alkene | organic-chemistry.org |
| Wittig-type Reaction | Aldehyde | Wittig Reagent, Electrophilic Halogen Source | (E)-Bromoalkene (Predominantly) | organic-chemistry.org |
These stereoselective methods represent the forefront of vinyl halide synthesis, providing access to specific isomers that are crucial as building blocks in more complex organic syntheses, such as in cross-coupling reactions or the formation of strained cyclic systems. acs.orgnih.gov
Mechanistic Investigations of 1 Bromo 1 Cyclooctene Reactivity
Elimination Reaction Pathways
Dehydrohalogenation Leading to Cyclooctyne (B158145)
The dehydrohalogenation of 1-bromo-1-cyclooctene is a classic and pivotal reaction, providing a primary route to the highly strained and reactive intermediate, cyclooctyne. nih.gov This transformation is typically achieved through the use of strong bases. The reaction necessarily proceeds via a syn-elimination pathway to form cyclooctyne, which can then isomerize to other products depending on the reaction conditions. semanticscholar.orgacs.orgnih.gov
Lithium diisopropylamide (LDA) is a prominent and effective reagent for the dehydrobromination of this compound to generate cyclooctyne. acs.orgacs.org The reaction is highly dependent on the nature of the base and the reaction conditions. For instance, studies have shown that while LDA promotes this elimination, other bases like sodium diisopropylamide (NaDA) also facilitate the reaction, often with differing kinetics and mechanistic pathways. semanticscholar.orgacs.orgnih.gov
Rate studies involving LDA-mediated eliminations often reveal complex dependencies on the concentration of the base, indicating the involvement of aggregates such as monomers and dimers in the reaction mechanism. umich.eduresearchgate.net The specific nature of the lithium amide, including its aggregation state and solvation, plays a crucial role in the reaction's efficiency. nih.gov
| Reagent | Substrate | Product | Key Observation |
| Lithium Diisopropylamide (LDA) | This compound | Cyclooctyne | Proceeds with high efficiency, serving as a primary route to cyclooctyne. |
| Sodium Diisopropylamide (NaDA) | This compound | Cyclooctyne, Cycloocta-1,2-diene | Rate-limiting dehydrohalogenation to cyclooctyne, which can isomerize. acs.org |
| Potassium tert-butoxide | Bromosulfonylated cyclooctene (B146475) derivatives | Brominated cyclooctene derivatives | Used in a dehydrobromination step to yield the vinyl sulfone. |
This table summarizes the influence of different bases on the dehydrohalogenation of this compound and related compounds.
The kinetics and selectivity of the dehydrohalogenation of this compound are profoundly influenced by the solvent and the presence of coordinating ligands. acs.org Solvents like tetrahydrofuran (B95107) (THF) and the addition of ligands such as hexamethylphosphoramide (B148902) (HMPA) can alter the aggregation state and reactivity of the lithium amide base. acs.org
Kinetic studies have demonstrated that the reaction order with respect to the solvent can vary, indicating that solvent molecules are directly involved in the transition state. acs.orgumich.edu For example, in NaDA-mediated eliminations, a linear dependence on THF concentration has been observed, suggesting the involvement of solvated monomers in the rate-determining step. acs.org The use of different ethereal solvents or the addition of polyamines can either accelerate or retard the reaction, highlighting the delicate balance of steric and electronic effects within the solvated base-substrate complex. acs.orgnih.gov It is a common misconception that radical reactions are free from solvent effects, but in reality, the choice of solvent can significantly impact reaction kinetics and product distribution. researchgate.net
The mechanism of LDA-mediated elimination often involves the formation of chelated intermediates and transition states. acs.org The lithium cation in the LDA aggregate can coordinate with both the diisopropylamide and potentially the substrate or solvent molecules. The structure of these chelates plays a critical role in the reaction's progress.
Computational studies, including DFT calculations, have been employed to model the transition states of these reactions. acs.orgacs.org For NaDA-mediated elimination of this compound, a trisolvated-monomer-based transition structure has been shown to be computationally viable. acs.org Investigations with various potentially hemilabile polyether and amino ether ligands have revealed that the expected rate accelerations based on effects like the gem-dimethyl effect are not always observed. acs.org In some cases, increased substitution on the ligand can lead to steric hindrance that destabilizes the chelated transition state, thereby slowing the reaction. acs.org
Ligand and Solvent Effects on Reaction Kinetics and Selectivity
Electrophilic Addition Reaction Mechanisms
Formation and Role of Cyclic Bromonium Ion Intermediates
The electrophilic addition of bromine (Br₂) to alkenes, including cyclic systems, typically proceeds through a stepwise mechanism involving a cyclic bromonium ion intermediate. libretexts.orgchemguide.netmasterorganicchemistry.comlibretexts.orglibretexts.org When a bromine molecule approaches the π-bond of the alkene, the electron-rich double bond induces a dipole in the Br-Br bond. chemguide.net The alkene's π electrons attack the electrophilic bromine atom, displacing a bromide ion and forming a three-membered ring intermediate known as a bromonium ion. libretexts.orgchemguide.net In this intermediate, the positive charge is located on the bromine atom, which is bonded to both carbons of the original double bond. chemguide.net
| Intermediate | Reaction Type | Key Features | Resulting Stereochemistry |
| Cyclic Bromonium Ion | Electrophilic Addition of Br₂ | Three-membered ring with a positive charge on the bromine atom. chemguide.net | Anti-addition of bromine atoms. libretexts.orgmasterorganicchemistry.comlibretexts.org |
This table outlines the key features of the cyclic bromonium ion intermediate in the electrophilic addition of bromine to alkenes.
Stereochemical Outcomes of Addition Reactions (e.g., Anti-Addition)
The stereochemistry of addition reactions to this compound is significantly influenced by the formation of a bridged halonium ion intermediate. This intermediate dictates the facial selectivity of the incoming nucleophile, generally leading to anti-addition products.
The electrophilic addition of halogens, such as bromine (Br₂), to alkenes typically proceeds through a mechanism that results in anti-addition, where the two new substituents add to opposite faces of the double bond. masterorganicchemistry.com This is due to the formation of a cyclic bromonium ion intermediate. libretexts.org The incoming nucleophile, which can be a bromide ion or the solvent, then attacks one of the carbons of the bromonium ion from the side opposite to the bridging bromine atom, leading to the observed anti-stereochemistry. masterorganicchemistry.comucr.edu
In the case of cycloalkenes, including cyclooctene derivatives, this principle holds true. The addition of "BrF" to cis-cycloalkenes, for instance, has been shown to proceed stereospecifically in an anti-fashion, yielding trans-1-bromo-2-fluorocycloalkanes. orgsyn.org While direct studies on this compound are less common, the general mechanism for electrophilic addition to alkenes provides a strong basis for predicting its stereochemical outcomes. The pre-existing bromine atom on the double bond of this compound would influence the stability and reactivity of the intermediate bromonium ion, but the fundamental preference for anti-addition is expected to persist.
For example, the bromination of (E)-2-butene results in a meso compound, while the bromination of (Z)-2-butene yields a racemic mixture of enantiomers, both outcomes being consistent with anti-addition. libretexts.org These examples highlight the stereospecific nature of this reaction, where the stereochemistry of the starting alkene determines the stereochemistry of the product. libretexts.org
Regioselectivity in Cyclooctene Bromination Pathways
The bromination of cyclooctene and its derivatives can lead to a mixture of regioisomers, and controlling the regioselectivity is a key challenge in synthesis. The direct electrophilic addition of bromine to cyclooctene often results in a mixture of products due to the conformational flexibility of the eight-membered ring. smolecule.com
Several factors influence the regioselectivity of these reactions:
Steric Hindrance: The presence of substituents on the cyclooctene ring can direct the incoming electrophile to the less sterically hindered face of the double bond.
Electronic Effects: Electron-withdrawing or -donating groups can polarize the double bond, influencing the site of electrophilic attack. The bromine atom in this compound, being electron-withdrawing, polarizes the double bond.
Solvent Polarity: The polarity of the solvent can affect the stability of charged intermediates. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can stabilize the bromonium ion, which can influence the reaction pathway. smolecule.com Non-polar solvents may favor radical pathways, while polar solvents can stabilize ionic intermediates.
Reaction Conditions: Temperature can also play a role, with electrophilic addition often carried out at lower temperatures (0–25°C).
In the case of unsymmetrical alkenes, the addition of hydrogen halides (like HBr) can follow either Markovnikov or anti-Markovnikov regioselectivity. The Markovnikov rule states that the proton adds to the carbon with more hydrogen atoms, while the halide adds to the more substituted carbon. However, in the presence of peroxides or light, the reaction can proceed via a free-radical mechanism, leading to the anti-Markovnikov product. dalalinstitute.comlibretexts.org
For this compound, the bromine atom's electronic effects are a primary determinant of regioselectivity in addition reactions.
Nucleophilic Substitution Reaction Mechanisms
The bromine atom in this compound is susceptible to displacement by nucleophiles, making it a valuable precursor for the synthesis of various functionalized cyclooctene derivatives. vulcanchem.com These reactions typically proceed through nucleophilic substitution mechanisms.
Studies on Bromine Displacement by Various Nucleophiles
Nucleophilic substitution reactions involve the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, the bromine atom). ibchem.com The success of these reactions depends on the nature of the nucleophile, the substrate, the leaving group, and the reaction conditions.
The structure of this compound, being a vinylic halide, presents unique challenges and opportunities for nucleophilic substitution. Vinylic halides are generally less reactive towards traditional SN1 and SN2 reactions compared to their alkyl halide counterparts. The SN1 pathway is disfavored because the resulting vinylic carbocation is unstable. The SN2 pathway is hindered due to the increased electron density of the double bond and steric hindrance, which impede the backside attack of the nucleophile. echemi.comstackexchange.com
Despite these challenges, nucleophilic displacement on bromine can occur under specific conditions, often involving transition-metal catalysis or alternative mechanisms. For example, Suzuki-Miyaura coupling reactions, which involve a palladium catalyst, can be used to displace the bromine atom with various aryl or vinyl groups. vulcanchem.com
The table below summarizes some examples of nucleophiles that can displace the bromine atom in bromoalkanes, which can be extrapolated to the reactivity of this compound, keeping in mind its specific reactivity profile.
| Nucleophile | Product Functional Group |
| Hydroxide ion (OH⁻) | Alcohol |
| Cyanide ion (CN⁻) | Nitrile |
| Ammonia (NH₃) | Amine |
Data derived from general principles of nucleophilic substitution on haloalkanes. ibchem.com
Examination of Radical Reaction Pathways and Their Inhibition
In addition to ionic pathways, this compound can participate in radical reactions. These reactions are often initiated by light or radical initiators like peroxides. dalalinstitute.com
Free-radical additions to carbon-carbon double bonds are chain reactions that can lead to different products than their ionic counterparts. ucr.edu For example, the radical addition of HBr to an alkene results in the anti-Markovnikov product. dalalinstitute.comlibretexts.org
The inhibition of these radical pathways is crucial when the desired outcome is an ionic reaction. Uncontrolled radical reactions can lead to a mixture of products and lower yields of the desired compound. Scavengers can be employed to inhibit these unwanted radical pathways. For instance, trans-cyclooctenes have been developed as effective scavengers for bromine (Br₂), which can be involved in non-catalyzed radical bromination reactions. researchgate.netresearchgate.net By capturing the Br₂, these scavengers prevent it from initiating radical chain reactions, thereby allowing catalyst-controlled selective reactions to proceed with higher efficiency and selectivity. researchgate.netresearchgate.net
The use of such scavengers can improve the enantioselectivity and regioselectivity of catalytic bromination reactions by suppressing the background non-catalyzed pathways. researchgate.netresearchgate.net
Advanced Synthetic Applications of 1 Bromo 1 Cyclooctene
Organometallic Cross-Coupling Reactions
Organometallic cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. 1-Bromo-1-cyclooctene serves as an effective electrophilic partner in several such reactions.
Carbon-Carbon Bond Formation via Palladium-Catalyzed Methodologies (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.orgwikipedia.org This reaction is widely used to create biaryl compounds, polyolefins, and styrenes. wikipedia.org The general mechanism involves three key steps: oxidative addition of the organohalide to a palladium(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.orgnih.gov
While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the provided results, the reaction is broadly applicable to vinyl bromides. organic-chemistry.org The success of the reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, palladium-on-charcoal (Pd/C) has been a common heterogeneous catalyst for these couplings. mdpi.com The use of specific ligands, such as phosphines, can enhance catalyst activity and longevity, particularly for less reactive aryl chlorides. organic-chemistry.org
| Catalyst System | Substrate Scope | Conditions | Efficacy |
| Pd(OAc)₂/PCy₃ | Aryl and vinyl triflates | Room temperature | Suitable for diverse substrates. organic-chemistry.org |
| Pd₂(dba)₃/P(t-Bu)₃ | Aryl and vinyl halides (including chlorides) | Room temperature | Highly active for a wide range of substrates. organic-chemistry.org |
| Pd/C | Aryl bromides and iodides | Varied | Widely used heterogeneous catalyst. mdpi.com |
Utilization in Iron- and Nickel-Catalyzed Coupling Reactions (e.g., with Grignard Reagents)
Iron and nickel catalysts offer more cost-effective and sustainable alternatives to palladium for cross-coupling reactions. nih.govorganic-chemistry.org These metals can catalyze the coupling of Grignard reagents (organomagnesium compounds) with organohalides.
Iron-Catalyzed Reactions: Iron-catalyzed cross-coupling reactions have been developed for various substrates, including the reaction of Grignard reagents with alkyl halides and the coupling of alkynyl bromides with Grignard-derived organocuprates. researchgate.netresearchgate.net These methods are often praised for their simplicity and high selectivity. organic-chemistry.org For instance, an iron-catalyzed dicarbofunctionalization of electron-rich alkenes with Grignard reagents and alkyl halides has been reported. rsc.org A notable application involves the coupling of sterically hindered aryl Grignard reagents with allylic bromides, a challenging transformation, which has been successfully applied to the synthesis of natural products like cannabigerol. rsc.org
Nickel-Catalyzed Reactions: Nickel catalysis is effective for the cross-coupling of Grignard reagents with aryl and vinyl halides. rsc.orgrsc.org Kumada and co-workers first described the nickel-catalyzed coupling of tertiary alkyl Grignard reagents with β-bromostyrene. rhhz.net Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents have also been achieved, offering good yields and functional group compatibility. rhhz.net The mechanism of nickel-catalyzed cross-coupling often involves a Ni(I)-Ni(III) catalytic cycle and can be influenced by the presence of additives like 1,3-butadiene. rhhz.netscispace.com These reactions can be used to form congested quaternary carbon centers, which are important in medicinal chemistry. organic-chemistry.org
| Catalyst | Reagents | Key Features |
| Iron (FeCl₃) | Alkynyl Grignard reagents, Alkenyl bromides/triflates | Cost-effective, highly selective, accelerated by LiBr. organic-chemistry.org |
| Iron | Sterically hindered aryl Grignard reagents, Allyl bromides | High yields with bulky substrates, scalable. rsc.org |
| Nickel (NiCl₂) | Aryl bromides, tert-butyl Grignard reagent | Ligand-free, good functional group tolerance. rhhz.net |
| Nickel | Tertiary Grignard reagents, Bromostyrenes | Forms congested quaternary centers. organic-chemistry.org |
Reactions Involving Lithium Diorganocuprate Reagents (Gilman Reagents)
Lithium diorganocuprates, or Gilman reagents, are valuable for forming carbon-carbon bonds through coupling with organohalides. libretexts.orglibretexts.org These reagents are prepared by reacting an organolithium compound with a copper(I) halide. numberanalytics.com Gilman reagents are considered "softer" nucleophiles compared to Grignard or organolithium reagents and exhibit different reactivity. masterorganicchemistry.com
They are particularly effective in SN2 reactions with primary alkyl halides and can also react with vinyl halides. masterorganicchemistry.comyoutube.com The reaction with an organohalide involves the replacement of the halogen with one of the alkyl or aryl groups from the Gilman reagent. libretexts.orglibretexts.org The mechanism is thought to proceed through oxidative addition of the halide to the copper, forming a transient Cu(III) intermediate, followed by reductive elimination. libretexts.orglibretexts.org This method is stereospecific, retaining the configuration of the double bond in vinylic halides. youtube.com
| Reagent | Substrate | Product | Key Feature |
| (CH₃)₂CuLi | 1-Bromobutane | Pentane | Forms C-C bond by replacing the halogen. youtube.com |
| (CH₃CH₂)₂CuLi | (E)-1-Iodo-1-hexene | (E)-3-Octene | Retains stereochemistry of the double bond. |
| R₂CuLi | Acid Halides | Ketones | Adds only once, unlike Grignard reagents. masterorganicchemistry.com |
Exploration of Oxidative Cross-Coupling Methods
Oxidative cross-coupling represents an emerging field in which a carbon-carbon or carbon-heteroatom bond is formed between two nucleophilic partners in the presence of an oxidant. wiley.com This approach avoids the pre-functionalization often required in traditional cross-coupling reactions. The reactions are typically catalyzed by transition metals and can involve the direct functionalization of C-H bonds. wiley.com While specific examples involving this compound are not detailed in the provided search results, the general principles suggest its potential as a substrate in such transformations, likely after conversion to a more nucleophilic organometallic derivative.
Transformations Leading to Alkyne Formation (e.g., Cyclooctyne (B158145) Synthesis)
This compound is a key precursor in the synthesis of cyclooctyne, the smallest isolable cycloalkyne. The significant ring strain of cyclooctyne (about 18 kcal/mol) makes it a highly reactive species, particularly useful in bioorthogonal chemistry for strain-promoted azide-alkyne cycloadditions (SPAAC). unibo.it
The most common method for synthesizing cyclooctyne from this compound is through dehydrohalogenation. nih.govvulcanchem.com This elimination reaction requires a strong base. vulcanchem.com The synthesis often proceeds in a two-step sequence starting from cyclooctene (B146475): bromination to form 1,2-dibromocyclooctane (B11955411), followed by a first dehydrohalogenation to yield this compound. unibo.itresearchgate.net A subsequent, more forceful dehydrohalogenation using a strong base like lithium diisopropylamide (LDA) or potassium tert-butoxide at low temperatures generates the strained triple bond of cyclooctyne. unibo.itthieme-connect.de
| Starting Material | Reagents | Product | Yield |
| 1,2-Dibromocyclooctane | Potassium tert-butoxide | This compound | 80% researchgate.net |
| This compound | Lithium diisopropylamide (LDA) | Cyclooctyne | 54% researchgate.net |
Integration into Ring-Opening Metathesis Polymerization (ROMP) Systems
Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique for cyclic olefins, driven by the release of ring strain. digitellinc.comtdl.org It is particularly effective for highly strained monomers like norbornenes, but can also be applied to less strained eight-membered rings like cyclooctene derivatives. digitellinc.com The use of well-defined catalysts, such as Grubbs-type ruthenium initiators, allows for the synthesis of polymers with controlled molecular weights and narrow dispersities. tdl.orgmdpi.com
While this compound itself is not typically directly polymerized via ROMP, its derivatives or the resulting polymers can be functionalized. The presence of a bromine atom can be exploited for post-polymerization modification. For example, polymers derived from ROMP containing α-bromo ester moieties can undergo substitution reactions. mdpi.com This "thio-bromo click" chemistry allows for the introduction of various functionalities onto the polymer backbone. tdl.orgmdpi.com Furthermore, the polymerization of functionalized cyclooctene monomers is an active area of research for creating materials with tunable properties. acs.orgresearchgate.net
| Monomer | Polymerization Method | Application |
| Norbornene/cyclooctene derivatives with α-bromo ester moieties | ROMP | Post-polymerization modification via "thio-bromo" click chemistry. mdpi.com |
| 5-Methacryloyl-1-cyclooctene | ROMP | Production of polymers with cross-linkable side chains. acs.org |
Controlled Polymerization of Brominated Cyclooctene Derivatives
The synthesis of well-defined polymers from cyclooctene derivatives is primarily achieved through Ring-Opening Metathesis Polymerization (ROMP). However, the lower ring strain of eight-membered rings compared to monomers like norbornene presents challenges for achieving controlled polymerization, often leading to side reactions and broad molecular weight distributions. digitellinc.com Despite these challenges, functionalized polyoctenamers are sought after as precursors to specialty polyolefins.
Research into the ROMP of substituted cyclooctenes has revealed key strategies for controlling the polymerization process. The choice of catalyst and the position of the substituent on the cyclooctene ring are critical factors. For instance, the ROMP of 1-butyl-trans-cyclooctene using a Grubbs' third-generation (G3) catalyst proceeds rapidly and in a regioregular fashion. acs.orgnist.gov The regioregularity arises because the monomer adds with the functional group directly on the propagating alkylidene carbon, which limits misinsertions. acs.org In contrast, the polymerization of 3-substituted cyclooctenes can be less regular depending on the substituent's ability to orient away from the catalyst's ligands. acs.org
To overcome the challenges associated with the low ring strain of cyclooctene monomers, a key strategy involves performing the ROMP in the presence of an excess of a competing organic ligand, such as pyridine (B92270) or 3-bromopyridine. digitellinc.com This technique suppresses side reactions like back-biting and cross-metathesis of the growing polymer chains by competing with the monomer for the active site on the ruthenium catalyst. digitellinc.com This approach favors the propagation of polymer chains, enabling the synthesis of polymers with high conversion, narrow dispersity (Đ < 1.3), and well-defined architectures. digitellinc.com
Below is a data table summarizing research findings on the controlled ROMP of substituted cyclooctenes, which provides a framework for understanding the polymerization of brominated derivatives.
| Monomer | Catalyst | Key Findings | Reference |
| 1-Butyl-trans-cyclooctene | Grubbs' 3rd Gen. (G3) | Rapid, regioregular polymerization. Dispersities were higher than expected due to non-uniform propagating species. | nih.gov, acs.org, nist.gov |
| 3-Butyl-trans-cyclooctene | Grubbs' 3rd Gen. (G3) | Polymerization was not regioregular due to variable orientation of the butyl group. | acs.org, nist.gov |
| 3-Substituted cis-cyclooctenes | Grubbs' Catalyst | High head-to-tail regioregularity and trans-stereoregularity. Selectivity increases with substituent size. | acs.org |
| cis,cis-1,5-Cyclooctadiene | Grubbs' 3rd Gen. (G3) | Controlled polymerization with narrow dispersity achieved by adding excess competing ligand (e.g., 3-bromopyridine). | digitellinc.com |
Post-Polymerization Functionalization Strategies for Brominated Polyolefins
One of the most significant advantages of incorporating brominated monomers like this compound into polymers is the introduction of a reactive handle for post-polymerization functionalization. rsc.org This approach allows for the creation of a wide range of functional materials from a single, optimized parent polymer, circumventing issues related to monomer availability or incompatibility with polymerization conditions. mdpi.comacs.org
Polymers containing alkyl bromide functionalities, such as those derived from the ROMP of brominated cyclooctenes, serve as versatile platforms for chemical modification. acs.orgmdpi.com The latent reactivity of the carbon-bromine (C-Br) bond can be exploited through various chemical transformations, most notably nucleophilic substitution reactions. acs.org This strategy has been demonstrated effectively with copolymers of propylene (B89431) and 11-bromo-1-undecene, where the pendent bromine atoms are readily converted to other functional groups. acs.org
The chemical inertness of the polyolefin backbone is a desirable property, but it also limits direct functionalization. rsc.org By creating copolymers that contain reactive brominated units, this limitation is overcome. mdpi.com A variety of nucleophiles can be employed to displace the bromide, allowing for the introduction of diverse functionalities. For example, reactions with nitrogen and phosphorus-based nucleophiles have been shown to proceed to quantitative conversion, although sometimes requiring elevated temperatures. acs.org This methodology opens the door to materials with tailored properties, such as altered polarity, solubility, or sites for further reactions like cross-linking or grafting. mdpi.com
The table below details representative post-polymerization functionalization reactions that can be applied to brominated polyolefins.
| Brominated Polymer Platform | Reagent/Nucleophile | Resulting Functionality | Potential Application | Reference |
| Poly(propylene)-co-(11-bromo-1-undecene) | Nitrogen Nucleophiles (e.g., amines) | Pendent Amine/Ammonium Groups | Altered polarity, pH-responsive materials | acs.org |
| Poly(propylene)-co-(11-bromo-1-undecene) | Phosphorus Nucleophiles (e.g., phosphines) | Pendent Phosphonium/Phosphine Oxide Groups | Ligands for catalysis, flame retardants | acs.org |
| Brominated Polyethylene | Potassium Carboxylate | Ester Side Chains | Modified mechanical properties | mdpi.com |
| Brominated Polymer Monolith | Cystamine, then TCEP | Thiol Groups | Surface for nanoparticle attachment | mdpi.com |
Cycloaddition Reactions (as a Dienophile or Diene Component)
The double bond in this compound allows it to participate in cycloaddition reactions, acting as the 2π-electron component (dienophile). Its reactivity is governed by a combination of electronic effects from the bromine substituent and the inherent ring strain of the cyclooctene framework.
Inverse Electron-Demand Diels-Alder (IEDDA) Reactions
The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition that occurs between an electron-rich dienophile and an electron-poor diene. wikipedia.org This is the reverse of the electronic requirements for a standard Diels-Alder reaction. wikipedia.org IEDDA reactions, particularly those involving 1,2,4,5-tetrazines as the diene component, are noted for their extremely fast reaction rates and biocompatibility, making them a cornerstone of bioorthogonal chemistry. rsc.org
In the context of IEDDA, cyclic alkenes like cyclooctene serve as the dienophile. The reactivity of the dienophile is critically influenced by two main factors: ring strain and electronics. rsc.org
Ring Strain : Higher ring strain in the dienophile raises the energy of its highest occupied molecular orbital (HOMO), which reduces the HOMO-LUMO energy gap between the dienophile and the diene, thereby accelerating the reaction. The reactivity of cyclic alkenes in IEDDA reactions generally increases with ring strain, with highly strained trans-cyclooctenes being exceptionally reactive. rsc.orgnih.gov
Electronic Effects : Electron-donating groups on the dienophile raise the HOMO energy, increasing the reaction rate, while electron-withdrawing groups lower the HOMO energy and slow it down. acs.org
For this compound, these two factors are in opposition. The bromine atom is electron-withdrawing, which electronically deactivates the double bond and lowers its HOMO energy, a characteristic that would typically disfavor an IEDDA reaction. However, the significant ring strain of the eight-membered ring provides a powerful driving force for the reaction. rsc.org Consequently, cyclooctenes can still serve as effective dienophiles in IEDDA reactions, especially when paired with highly reactive, electron-poor dienes like substituted 1,2,4,5-tetrazines. The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases a molecule of nitrogen gas (N₂), driving the reaction to completion. rsc.org
The table below shows representative dienophiles used in IEDDA reactions, illustrating the principles that govern the reactivity of this compound.
| Dienophile | Diene | Key Features | Reference |
| trans-Cyclooctene (B1233481) | Bipyridyltetrazine | Extremely high reaction rate due to significant ring strain. | nih.gov |
| Various Cyclic Alkenes | 1,2,4,5-Tetrazines | Reactivity increases with ring strain: cyclopropene (B1174273) > cyclobutene (B1205218) > ... > cyclooctene. | rsc.org |
| Norbornene | Monoaryltetrazine | More stable than trans-cyclooctene but with a lower reaction rate. | nih.gov |
| Potassium Arylethynyltrifluoroborates | Dipyridyl Tetrazine | Unstrained dienophile; reaction rate is sensitive to electronic substituents. Electron-rich variants react faster. | acs.org |
Theoretical and Computational Chemistry Studies on 1 Bromo 1 Cyclooctene
Quantum Mechanical Investigations of Electronic Structure and Reactivity
Quantum mechanical calculations are powerful tools for elucidating the fundamental electronic characteristics of molecules and predicting their chemical reactivity. For 1-Bromo-1-cyclooctene, Density Functional Theory (DFT) and ab initio methods are central to these investigations.
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio calculations are at the forefront of computational chemistry methods used to model the electronic structure of molecules like this compound. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular geometry, charge distribution, and orbital energies.
Table 1: Representative Calculated Geometric Parameters for cis-1-Bromo-1-cyclooctene
| Parameter | Bond/Angle | Calculated Value (Representative) |
|---|---|---|
| Bond Length | C1=C2 | ~1.34 Å |
| C1-Br | ~1.90 Å | |
| C2-C3 | ~1.51 Å | |
| C1-C8 | ~1.51 Å | |
| Bond Angle | C8-C1=C2 | ~122° |
| Br-C1=C2 | ~118° |
Note: These are representative values based on general principles and data for related molecules. Actual calculated values may vary depending on the level of theory and basis set used.
DFT methods, which approximate the complex electron-electron interaction using functionals of the electron density, provide a balance between computational cost and accuracy, making them well-suited for studying medium-sized molecules. DFT calculations can effectively model the charge distribution within this compound, revealing the influence of the electron-withdrawing bromine atom. This polarization of the double bond is crucial for its reactivity.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and spatial distributions of these orbitals are key determinants of a molecule's electrophilic and nucleophilic character.
For this compound, the bromine atom significantly influences the FMOs. As an electron-withdrawing group, it lowers the energy of both the HOMO and the LUMO of the cyclooctene (B146475) system. The LUMO is particularly affected, making the double bond more susceptible to attack by nucleophiles. The interaction between the HOMO of a nucleophile and the LUMO of this compound would be the primary interaction driving such a reaction. Conversely, in reactions with electrophiles, the interaction would occur between the HOMO of this compound and the LUMO of the electrophile. The energy gap between the interacting orbitals is a critical factor; a smaller gap generally corresponds to a more facile reaction.
Table 2: Representative Frontier Molecular Orbital Energies for cis-1-Bromo-1-cyclooctene
| Orbital | Energy (Representative, in eV) |
|---|---|
| HOMO | -9.5 |
| LUMO | -0.8 |
Note: These are illustrative values. The actual energies would be determined by specific DFT or ab initio calculations.
Conformational Analysis and Energetics of the Cyclooctene Ring
The eight-membered ring of cyclooctene is conformationally flexible, and the presence of a substituent like bromine adds another layer of complexity to its conformational landscape and energetics.
Strain Energy Calculations and Isomeric Stability (e.g., cis vs. trans)
Cyclooctene is the smallest cycloalkene where both cis and trans isomers can be isolated, although the trans isomer is significantly more strained. This increased strain in trans-cyclooctene (B1233481) is due to a combination of angle strain and torsional strain necessary to accommodate the trans double bond within the ring. The heat of hydrogenation for trans-cyclooctene is considerably higher than for cis-cyclooctene, reflecting its lower stability.
Table 3: Comparison of Strain in cis- and trans-Cyclooctene Isomers
| Isomer | Relative Stability | Key Strain Factors |
|---|---|---|
| cis-Cyclooctene | More Stable | Lower angle and torsional strain. |
Detailed Transition State Characterization and Energy Profiles
Computational chemistry allows for the detailed characterization of transition states, which are the highest energy points along a reaction coordinate. By locating the transition state structure and calculating its energy, the activation energy for a reaction can be determined. This is essential for understanding reaction rates and mechanisms.
For reactions involving this compound, such as addition, elimination, or substitution, computational methods can map out the entire energy profile. For example, in the dehydrobromination of this compound to form cyclooctyne (B158145), a strong base removes a proton, and the bromine atom is eliminated. A computational study of this reaction would involve locating the transition state for the concerted or stepwise elimination pathway. The calculated energy profile would show the energy of the reactants, the transition state, any intermediates, and the products, providing a complete picture of the reaction's energetic landscape.
Computational Modeling of Reaction Stereoselectivity
Many reactions of cyclic compounds, including this compound, can lead to the formation of multiple stereoisomers. Computational modeling is a powerful tool for predicting and rationalizing the stereochemical outcome of such reactions.
Stereoselectivity is governed by the relative energies of the transition states leading to the different stereoisomeric products. By modeling the approach of a reagent to the two faces of the this compound double bond, for instance, two different transition state structures can be calculated. The transition state with the lower energy will correspond to the major product. These energy differences can arise from steric hindrance, where the reagent approaches from the less hindered face of the molecule, or from stereoelectronic effects, where specific orbital interactions favor one approach over the other. For example, in a reaction where a nucleophile adds to the double bond, computational models can determine whether the attack is preferred syn or anti to the bromine atom by comparing the energies of the respective transition states.
Advanced Spectroscopic Characterization and Analytical Methodologies for 1 Bromo 1 Cyclooctene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1-bromo-1-cyclooctene, offering a window into the hydrogen and carbon environments within the molecule.
Proton (¹H) NMR Studies for Hydrogen Environment Analysis
Proton (¹H) NMR spectroscopy provides crucial information about the chemical environment of the hydrogen atoms in this compound. The vinyl proton signal is a key diagnostic feature, typically appearing in the downfield region of the spectrum. For this compound, the vinyl proton signal is expected to be observed in the range of δ 5.6–6.2 ppm. The protons on the carbon atoms adjacent to the double bond and the bromine-bearing carbon also exhibit characteristic chemical shifts. The methylene (B1212753) protons of the cyclooctene (B146475) ring give rise to a series of multiplets in the upfield region of the spectrum.
Table 1: Representative ¹H NMR Data for Brominated Cyclooctene Derivatives
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| (Z)-3-bromocyclooctene | Vinyl protons | 5.41 | dd |
| Methine adjacent to Br | 3.89 | m |
Carbon-13 (¹³C) NMR Investigations for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. The carbon atoms of the double bond (olefinic carbons) are particularly diagnostic, with one being significantly deshielded due to the attached bromine atom. For related brominated cycloalkenes, these carbons appear at distinct chemical shifts. For instance, in (Z)-3-bromocyclooctene, the olefinic carbons resonate around δ 125.3 ppm, while the carbon bearing the bromine atom (C-Br) is found at approximately δ 45.2 ppm. vulcanchem.com The remaining methylene carbons of the ring produce signals in the range of δ 28.1–32.4 ppm. vulcanchem.com
Table 2: Representative ¹³C NMR Data for Brominated Cyclooctene Derivatives
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|---|
| (Z)-3-bromocyclooctene | C=C | 125.3 |
| C-Br | 45.2 | |
| Methylene carbons | 28.1-32.4 |
Note: Data for (Z)-3-bromocyclooctene is provided as a reference. The specific chemical shifts for this compound may vary. vulcanchem.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in this compound by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show a characteristic absorption band for the carbon-carbon double bond (C=C) stretch at approximately 1650 cm⁻¹. Another key feature is the carbon-bromine (C-Br) stretching vibration, which typically appears in the lower frequency region of the spectrum, around 550–650 cm⁻¹. For a related compound, (Z)-3-bromocyclooctene, a strong absorption for the C=C stretch is observed at 1640 cm⁻¹ and the C-Br stretch at 560 cm⁻¹ in the vapor phase. vulcanchem.com
Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretch is also observable in the Raman spectrum and can sometimes be more intense than in the IR spectrum for symmetrically substituted alkenes. The C-Br stretch is also a characteristic Raman band. researchgate.net
Table 3: Characteristic Vibrational Frequencies for Brominated Cycloalkenes
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| C=C Stretch | ~1640-1650 vulcanchem.com | Observable |
| C-Br Stretch | ~550-650 vulcanchem.com | Observable researchgate.net |
Note: The exact frequencies can vary depending on the specific molecular environment and the physical state of the sample.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule is ionized to produce a molecular ion (M⁺). Due to the presence of two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak appears as a characteristic doublet (M⁺ and M+2) with an intensity ratio of approximately 1:1. vulcanchem.comdocbrown.info For this compound (C₈H₁₃Br), the molecular ion peaks would be observed at m/z 188 and 190. vulcanchem.comnih.gov
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the exact molecular formula. unimelb.edu.au The calculated exact mass for C₈H₁₃⁷⁹Br is approximately 188.02006 Da. nih.gov The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, a common fragment observed in the mass spectrum of (Z)-3-bromocyclooctene is the cyclopentyl cation (C₅H₇⁺) at m/z 67, which is the base peak. vulcanchem.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While simple alkenes absorb in the far UV region, the presence of the bromine atom in this compound can shift the absorption maximum to a longer wavelength. The UV-Vis spectrum of related polyoxygenated cyclohexene (B86901) derivatives has shown absorption maxima around 206 and 229 nm, corresponding to conjugated π-systems. nih.gov The specific absorption characteristics of this compound would depend on the solvent and the precise electronic environment of the chromophore.
Integrated Spectroscopic Approaches for Comprehensive Structural Elucidation
The definitive structural confirmation of this compound (C₈H₁₃Br) is achieved not by a single analytical technique, but through the synergistic integration of several spectroscopic methods. Each method provides distinct and complementary pieces of information, which, when combined, create a comprehensive and unambiguous structural profile of the molecule. This integrated approach is essential for verifying the molecular formula, identifying functional groups, and mapping the precise connectivity of the carbon-hydrogen framework, thereby distinguishing the compound from its various isomers.
The initial step in the elucidation process often involves calculating the Index of Hydrogen Deficiency (IHD) from the molecular formula, C₈H₁₃Br. nih.gov The IHD provides insight into the degree of unsaturation (double bonds or rings) within the molecule. For C₈H₁₃Br, the IHD is 2, which is consistent with the presence of one ring and one double bond.
Mass Spectrometry (MS)
Mass spectrometry is fundamental in determining the molecular weight and confirming the elemental composition of this compound. The nominal molecular weight of the compound is 189.09 g/mol . nih.gov A key diagnostic feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Due to the nearly equal natural abundance of the two stable bromine isotopes, ⁷⁹Br and ⁸¹Br, the mass spectrum exhibits two peaks for the molecular ion—[M]⁺ and [M+2]⁺—with an almost 1:1 intensity ratio. This pattern is a definitive signature for the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for the unequivocal confirmation of the molecular formula C₈H₁₃Br.
The fragmentation pattern also offers structural clues. A prominent peak observed in the GC-MS data for this compound is at m/z 109, which corresponds to the cyclooctenyl cation [C₈H₁₃]⁺, resulting from the loss of the bromine radical. nih.gov
Infrared (IR) Spectroscopy
Infrared spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound is characterized by specific absorption bands that confirm its key structural features. The absence of strong absorptions in regions corresponding to hydroxyl (-OH) or carbonyl (C=O) groups is also a crucial piece of corroborating evidence.
| Vibrational Mode | **Expected Absorption Range (cm⁻¹) ** | Significance for this compound |
| sp² C-H Stretch | ~3050-3150 | Confirms the presence of a hydrogen atom on the double bond (vinylic C-H). |
| sp³ C-H Stretch | ~2850-2960 | Indicates the C-H bonds of the saturated aliphatic portion of the eight-membered ring. |
| C=C Stretch | ~1650 | A characteristic, and often weak, absorption confirming the presence of the carbon-carbon double bond within the ring. |
| C-Br Stretch | ~550-650 | A strong absorption in the fingerprint region, confirming the presence of the carbon-bromine bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon skeleton and the hydrogen environments. Both ¹H NMR and ¹³C NMR are critical for establishing the exact connectivity and stereochemistry.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight chemically non-equivalent carbon atoms in the asymmetric molecule. The chemical shifts (δ) of these signals provide information about the electronic environment of each carbon atom.
| Carbon Atom Type | Expected Chemical Shift (δ, ppm) | Structural Interpretation |
| C1 (Bromo-substituted vinylic) | ~130-140 | The sp² carbon directly bonded to the electron-withdrawing bromine atom is significantly deshielded and appears downfield. |
| C2 (Vinylic) | ~120-130 | The other sp² carbon of the double bond. |
| C3, C8 (Allylic) | ~30-40 | The sp³ carbons adjacent to the double bond. |
| C4, C5, C6, C7 (Aliphatic) | ~20-30 | The remaining sp³ carbons of the cyclooctane (B165968) ring. |
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring relationships through spin-spin coupling.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity & Interpretation |
| H2 (Vinylic) | ~5.6 – 6.2 | Appears as a multiplet due to coupling with the adjacent allylic protons on C3. Its downfield position is characteristic of protons on a double bond. |
| Allylic & Aliphatic Protons | ~2.0 – 3.0 | These 12 protons on the saturated portion of the ring appear as a complex series of overlapping multiplets. The complexity arises from the conformational flexibility of the eight-membered ring and the presence of numerous diastereotopic protons, each with a unique chemical shift and coupling pattern. |
Stereochemical Aspects and Chiral Transformations Involving 1 Bromo 1 Cyclooctene
Geometrical Isomerism (E/Z and cis/trans Designations) of Cyclic Alkenes
Geometrical isomerism, also known as cis-trans isomerism, arises from restricted rotation around a bond, typically a carbon-carbon double bond. slideshare.net In cyclic alkenes, the ring structure inherently restricts this rotation. For smaller rings like cyclohexene (B86901), only the cis isomer is stable at room temperature due to significant ring strain in the trans configuration. masterorganicchemistry.com
However, as the ring size increases to eight carbons, as in cyclooctene (B146475), the flexibility allows for the existence of both stable cis and trans isomers. quora.com Consequently, 1-bromo-1-cyclooctene can exist as both (Z)-1-bromo-1-cyclooctene (cis) and (E)-1-bromo-1-cyclooctene (trans). The cis isomer is generally more stable. wikidoc.org The trans isomer of cyclooctene is the smallest stable (E)-cycloalkene that has been isolated. units.it The significant ring strain in trans-cyclooctene (B1233481) makes it less stable but also more reactive than its cis counterpart. wikidoc.org
The designation of these isomers can be done using either the cis/trans notation or the more systematic E/Z notation based on the Cahn-Ingold-Prelog (CIP) priority rules. wikidoc.orguou.ac.in For this compound, the bromine atom and the carbon atom at position 8 of the ring are prioritized. In the (Z)-isomer, the higher priority groups are on the same side of the double bond, while in the (E)-isomer, they are on opposite sides. uou.ac.in It's important to note that while cycloalkenes can be designated as E/Z, the term cis/trans is often used, with cis corresponding to Z and trans to E. quora.comuou.ac.in
Table 1: Isomers of this compound
| Isomer Name | Common Name | Configuration |
| (Z)-1-bromo-1-cyclooctene | cis-1-bromo-1-cyclooctene | Higher priority groups on the same side of the double bond. |
| (E)-1-bromo-1-cyclooctene | trans-1-bromo-1-cyclooctene | Higher priority groups on the opposite side of the double bond. |
Diastereoselective and Enantioselective Reaction Pathways
The unique structure of this compound makes it a valuable substrate in diastereoselective and enantioselective reactions, which are crucial for synthesizing stereochemically defined molecules. wikipedia.org
Diastereoselective Reactions: Diastereoselective reactions produce an unequal mixture of diastereomers. In the context of this compound, the existing stereochemistry of the ring and the double bond influences the stereochemical outcome of subsequent reactions. For example, addition reactions to the double bond can occur from either the same face as the bromine atom or the opposite face, leading to different diastereomers. The conformational preferences of the cyclooctene ring play a significant role in determining which face is more accessible to the incoming reagent.
Enantioselective Reactions: Enantioselective synthesis involves the preferential formation of one enantiomer over the other. wikipedia.org this compound can be used in enantioselective catalysis, where a chiral catalyst directs the reaction to favor one enantiomeric product. acs.org
For instance, transition metal-catalyzed cross-coupling reactions involving vinyl bromides like this compound are a powerful tool in organic synthesis. The use of chiral ligands on the metal catalyst can induce asymmetry in the product. acs.org Research has shown that chiral ligands can effectively control the stereochemical outcome of reactions such as 1,4-addition reactions. chemistryviews.org
A notable application is in palladium-catalyzed carbonylation reactions. Studies on 1-bromo-1-fluoroalkenes have demonstrated that the stereochemistry of the starting material can be controlled and that subsequent reactions can proceed stereospecifically to yield either (Z)- or (E)-α-fluoro-α,β-unsaturated amides. capes.gov.br This highlights the potential for similar stereocontrol in reactions with this compound.
Influence of Ring Conformation on Stereochemical Outcomes
The eight-membered ring of cyclooctene is not planar and can adopt several conformations. researchgate.net Computational studies have identified multiple stable conformations for cyclooctene, each of which is chiral and exists as a pair of enantiomers. units.itresearchgate.net The interconversion between these conformations is rapid at room temperature. researchgate.net
The predominant conformation of (Z)-cyclooctene has been computationally explored to understand its reactivity, particularly its high selectivity in epoxidation reactions. units.itresearchgate.net The conformational preference can influence the accessibility of different parts of the molecule to reagents, thereby dictating the stereochemical outcome of a reaction. For example, the poor overlap between the σ(C-αH) and π(C=C) orbitals in the most stable conformation is believed to disfavor allylic hydrogen abstraction, leading to higher yields of epoxidation products. units.itresearchgate.net
In the case of this compound, the bromine atom's presence will further influence the conformational equilibrium. The steric and electronic effects of the bromine atom can favor certain conformations, which in turn will direct the stereochemical course of reactions. For example, in nucleophilic substitution or elimination reactions, the accessibility of the bromine atom and the adjacent protons will be determined by the ring's conformation.
Development and Application of Chiral Catalysts and Ligands Utilizing Cyclooctene Derivatives
Cyclooctene derivatives, particularly those with defined stereochemistry, are valuable scaffolds for the development of chiral ligands for asymmetric catalysis. chemistryviews.orgchemrxiv.org 1,5-Cyclooctadiene (COD) is a widely used ligand in transition metal catalysis, and the development of chiral COD ligands has been an area of active research. chemrxiv.orgacs.org
trans-Cyclooctenes, due to their planar chirality, have been investigated as chiral ligands in transition-metal catalysis. chemistryviews.org For example, chiral trans-cyclooctene derivatives have been successfully used as ligands in rhodium-catalyzed asymmetric 1,4-additions of organotin reagents to cyclic enones, achieving high enantioselectivities. chemistryviews.org The synthesis of these chiral ligands often starts from cyclooctanone (B32682) and involves several steps to introduce functionality and establish the trans geometry of the double bond. chemistryviews.org
Furthermore, chiral cyclooctadiene derivatives can be synthesized through rhodium-catalyzed allylic C-H functionalization of 1,5-cyclooctadiene, yielding C2-symmetric products with high diastereo- and enantioselectivity. chemrxiv.orgacs.org These chiral COD derivatives can then be used as ligands in other asymmetric transformations, such as rhodium-catalyzed conjugate additions. chemrxiv.orgacs.org
The development of chiral ligands based on the cyclooctene framework is a promising strategy for advancing asymmetric catalysis, and this compound could serve as a key starting material for the synthesis of novel chiral ligands. The bromine atom provides a handle for further functionalization to create a variety of ligand structures.
Future Directions and Emerging Research Areas in 1 Bromo 1 Cyclooctene Chemistry
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of sophisticated catalytic systems is paramount to unlocking the full potential of 1-bromo-1-cyclooctene and its derivatives. Research is actively pursuing catalysts that offer greater control over reaction outcomes, including improved yields, higher selectivity, and the ability to function under milder conditions.
Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, have been instrumental in functionalizing the cyclooctene (B146475) ring. More recent efforts have focused on developing nickel-based catalytic systems. For instance, NiCl2(dppe) has been effectively used to catalyze the cross-coupling of this compound with organomagnesium reagents, providing a route to a range of 1-substituted cis-cyclooctenes. thieme-connect.com
A significant advancement lies in the development of trans-cyclooctene (B1233481) (TCO) derivatives as organocatalysts. Mechanistic studies combining kinetic and computational analyses have guided the design of more active TCO catalysts. researchgate.net It was discovered that introducing specific substituents could enhance catalytic activity. For example, a 1,2-disubstituted trans-cyclooctene was synthesized and found to be a markedly more active organocatalyst than its monosubstituted counterpart. thieme-connect.comresearchgate.net Furthermore, the development of chiral bifunctional selenide (B1212193) catalysts bearing a hydroxy group has shown promise in asymmetric bromolactonization reactions, a transformation for which this compound could be a key substrate or precursor. researchgate.net
Another emerging area is the use of additives to control reaction pathways. In catalytic bromination, fast, non-catalyzed background reactions can interfere with selectivity. researchgate.net To address this, trans-cyclooctenes have been developed as scavengers that selectively capture molecular bromine (Br2), thereby inhibiting these unwanted background pathways and improving the selectivity of catalyst-controlled reactions. researchgate.net The exploration of unconventional reaction media, such as imidazolium (B1220033) nitrate (B79036) micelles for epoxidation reactions, also represents a promising direction for developing novel catalytic processes for cyclooctene-based systems. mdpi.com
Table 1: Overview of Catalytic Systems for Cyclooctene Derivatives
| Catalyst System | Transformation | Substrate Example | Key Finding | Reference(s) |
|---|---|---|---|---|
| Palladium Catalyst / Base | Suzuki & Sonogashira Coupling | This compound | Enables introduction of diverse functional groups. | |
| NiCl2(dppe) | Cross-Coupling | This compound | Synthesizes 1-substituted cis-cyclooctenes. | thieme-connect.com |
| trans-Cyclooctene (TCO) Derivatives | Organocatalysis | Various | Disubstituted TCOs show enhanced catalytic activity. | thieme-connect.comresearchgate.net |
| Oxovanadium(IV) Schiff Base | Epoxidation | Cyclooctene | Highly active and selective catalyst for epoxidation. | bohrium.com |
| TCO as Additive | Catalytic Bromination | Alkenes | Scavenges Br2 to inhibit background reactions and improve selectivity. | researchgate.net |
| Imidazolium Nitrate Micelles | Epoxidation | Cyclooctene | Facilitates metal-free oxidation in aqueous media. | mdpi.com |
Expanding the Scope of Synthetic Transformations and Functionalizations
Beyond its traditional role as a precursor to cyclooctyne (B158145), research is focused on expanding the portfolio of reactions that this compound can undergo. This involves moving beyond simple eliminations to more complex and value-added transformations.
Cross-coupling reactions are a cornerstone of this expansion. Palladium-catalyzed Suzuki and Sonogashira reactions allow for the direct formation of carbon-carbon bonds, attaching aryl, alkyl, and alkynyl groups to the cyclooctene core. Nickel-catalyzed couplings with Grignard reagents have further broadened the range of accessible 1-substituted cyclooctenes. thieme-connect.com These methods provide access to previously inaccessible derivatives, which are valuable for further synthetic manipulation or for use as ligands and catalysts. thieme-connect.comresearchgate.net
Gold-catalyzed reactions have also emerged as a powerful tool. For instance, the gold-catalyzed haloalkynylation of alkenes, including cyclooctene, allows for the formal insertion of the alkene into a haloalkyne, creating complex bifunctional molecules. researchgate.net Zirconium-mediated cyclization reactions demonstrate another innovative use, where the eight-membered ring of a this compound derivative serves as a scaffold for constructing intricate fused ring systems, such as cyclopentadiene (B3395910) derivatives. These advanced transformations highlight the shift towards using this compound as a versatile building block for creating significant molecular complexity. lookchem.com
Table 2: Selected Synthetic Transformations of this compound
| Reaction Type | Catalyst/Reagent | Product Type | Significance | Reference(s) |
|---|---|---|---|---|
| Suzuki Coupling | Palladium catalyst, Organoborane, Base | Aryl-cyclooctenes | Forms C(sp2)-C(sp2) bonds, introducing aryl groups. | |
| Sonogashira Coupling | Palladium catalyst, Terminal alkyne, Base | Alkynyl-cyclooctenes | Forms C(sp2)-C(sp) bonds, introducing alkynyl groups. | |
| Nickel-Catalyzed Coupling | NiCl2(dppe), Organomagnesium reagent | 1-Substituted cis-cyclooctenes | Provides access to a range of alkylated and arylated derivatives. | thieme-connect.com |
| Zirconium-Mediated Cyclization | Zirconium complex | Fused polycyclic systems | Uses the cyclooctene ring as a structural scaffold. | |
| Gold-Catalyzed Haloalkynylation | Gold catalyst, Haloalkyne | Haloalkenynes | Constructs complex bifunctional molecules from simple alkenes. | researchgate.net |
Advanced Mechanistic Elucidation through Integrated Experimental and Computational Approaches
A deeper understanding of reaction mechanisms is crucial for the rational design of new catalysts and synthetic methods. The future of this compound chemistry will heavily rely on an integrated approach that combines experimental techniques with high-level computational modeling.
Kinetic studies using methods like Nuclear Magnetic Resonance (NMR) and UV-visible spectroscopy are essential for mapping reaction progress and identifying key intermediates. acs.org For example, detailed kinetic and computational (DFT) analyses of trans-cyclooctene (TCO) derivative catalysts have revealed the critical role of benzyl (B1604629) substituents in accelerating the generation of bromonium species, which is the rate-determining step. researchgate.net This insight directly led to the development of more active bifunctional TCO catalysts. researchgate.net
Similarly, in the iron-porphyrin catalyzed epoxidation of cyclooctene, a combination of gas chromatography, NMR, and UV-vis spectroscopy was used to follow the reaction kinetics and identify the active catalytic species. acs.org The experimental data supported a mechanism involving both iron(IV) π-radical cations and iron(IV) oxo species, which were responsible for epoxidation and side reactions, respectively. acs.org
Computational studies, particularly Density Functional Theory (DFT), can model charge distribution and transition state energies, providing predictive power for regioselectivity and reactivity. The use of TCOs as mechanistic probes to detect the involvement of molecular bromine in catalytic brominations exemplifies a clever experimental approach to clarifying reaction pathways. researchgate.net This synergy between experimental observation and computational validation is a powerful paradigm for unraveling the complex reactivity of strained and functionalized cyclic systems like this compound. researchgate.netresearchgate.net
Applications in Macrocyclic and Polymer Synthesis
The unique structural features of the cyclooctene ring make it an attractive monomer for materials science, particularly in the synthesis of macrocycles and polymers.
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for polymerizing cyclic olefins like cyclooctene and its derivatives. tdl.orgresearchgate.net The use of functionalized monomers, which can be derived from this compound, allows for the synthesis of polymers with tailored properties. ROMP can produce well-defined linear polymers and block copolymers with controlled molecular weight and functionality. tdl.org For example, copolymers of cyclooctene have been synthesized to create materials with specific thermal properties or to act as platforms for post-polymerization modification. tdl.orgresearchgate.net These polymers have potential applications as shape-memory materials and unique optical materials. researchgate.net
In macrocycle synthesis, bromo-functionalized building blocks are key intermediates. While many examples use simpler bromoalkanes, the principles apply directly to structures derived from this compound. mdpi.com Precipitation-driven cyclization, which leverages dynamic covalent chemistry and π-stacking interactions, has been used to synthesize hexakis(phenyleneimine) macrocycles from amino-functionalized monomers, which can be prepared from bromo-precursors. mdpi.com Another strategy, the "weak-link approach," uses hemilabile ligands appended with solubilizing groups to create large, flexible macrocyclic structures that can be chemically toggled between different conformations. nih.gov The synthesis of these ligands often begins with bromo-functionalized aromatics, highlighting a potential application area for this compound derivatives in creating advanced, stimuli-responsive macrocyclic systems. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-bromo-1-cyclooctene, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via bromination of cyclooctene using N-bromosuccinimide (NBS) under radical initiation or electrophilic addition (e.g., HBr with peroxides). Key factors include:
- Solvent polarity : Non-polar solvents (e.g., CCl₄) favor radical pathways, while polar solvents (e.g., DCM) stabilize ionic intermediates .
- Temperature : Radical bromination requires 60–80°C for optimal initiation, whereas electrophilic addition proceeds at 0–25°C .
- Yield Optimization : GC-MS or NMR monitoring is recommended to track intermediate formation and minimize side reactions like di-bromination .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to isolate the product from unreacted cyclooctene or di-substituted byproducts .
- Spectroscopy :
- ¹H NMR : Look for vinyl proton signals at δ 5.6–6.2 ppm (cyclooctene backbone) and absence of allylic bromine coupling (δ 2.0–3.0 ppm) .
- IR : Confirm C-Br stretch at ~550–650 cm⁻¹ and C=C stretch at ~1650 cm⁻¹ .
- Elemental Analysis : Match experimental Br% with theoretical values (e.g., ~35.8% for C₈H₁₃Br) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in Diels-Alder reactions?
- Methodological Answer : The bromine atom exerts both steric and electronic effects:
- Steric Hindrance : The bulky bromine directs dienophiles to the less substituted alkene position (anti-Markovnikov addition) .
- Electronic Effects : Bromine’s electron-withdrawing nature polarizes the double bond, enhancing reactivity toward electron-rich dienes. Computational studies (DFT) can model charge distribution to predict regioselectivity .
- Experimental Validation : Compare reaction rates with non-brominated cyclooctene using kinetic isotope effects or Hammett plots .
Q. How does the conformational strain of cyclooctene influence the stability of this compound?
- Methodological Answer : Cyclooctene’s non-planar structure (boat or chair conformers) creates torsional strain, which affects bromine’s stability:
- Thermal Degradation : TGA-DSC analysis reveals decomposition onset at ~120°C, with exothermic peaks correlating to ring-opening or Br elimination .
- Kinetic Stability : Half-life studies in inert vs. protic solvents (e.g., hexane vs. methanol) quantify susceptibility to solvolysis .
- Comparative Data :
| Property | This compound | 1-Bromo-1-cyclohexene |
|---|---|---|
| Decomposition Temp (°C) | 120 | 95 |
| Solvolysis Half-life (h) | 48 (hexane) | 12 (hexane) |
| Data extrapolated from analogous bromo-cycloalkenes |
Q. How should researchers resolve contradictions in reported reactivity data for this compound?
- Methodological Answer : Contradictions often arise from unaccounted variables:
- Systematic Error Check : Replicate experiments under standardized conditions (e.g., anhydrous solvents, inert atmosphere) .
- Meta-Analysis : Use databases like Reaxys to compare datasets and identify outliers. For example, discrepancies in SN2 reactivity may stem from traces of moisture altering nucleophile strength .
- Computational Validation : Apply QSAR models to predict reactivity trends and flag anomalous experimental results .
Experimental Design & Data Analysis
Q. What strategies minimize side reactions during cross-coupling of this compound?
- Methodological Answer :
- Catalyst Selection : Pd(PPh₃)₄ or Ni(COD)₂ with chelating ligands (e.g., dppe) suppress β-hydride elimination .
- Additives : Silver salts (Ag₂CO₃) scavenge free bromide ions, preventing catalyst poisoning .
- In Situ Monitoring : Use Raman spectroscopy to detect intermediate palladacycles and adjust reaction parameters dynamically .
Q. How can stereochemical outcomes be controlled in ring-opening reactions of this compound?
- Methodological Answer :
- Chiral Catalysts : Employ Jacobsen’s Mn(III)-salen complexes for enantioselective epoxidation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring cis-opening .
- Kinetic vs. Thermodynamic Control : Low temperatures (−78°C) favor kinetic products (e.g., exo-adducts), while higher temperatures (25°C) yield thermodynamic products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
